2-(Phenethylamino)-1-phenylethanol
Overview
Description
2-(Phenethylamino)-1-phenylethanol is an organic compound that belongs to the class of phenethylamines. This compound features a phenethylamine backbone with an additional hydroxyl group attached to the carbon adjacent to the amino group. It is a versatile molecule with significant applications in medicinal chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylamino)-1-phenylethanol typically involves the reaction of phenethylamine with benzaldehyde, followed by reduction. One common method is the reductive amination of benzaldehyde with phenethylamine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using palladium or platinum catalysts can also be employed to achieve the reduction step. The choice of solvent, temperature, and pressure conditions are optimized to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Phenethylamino)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetaldehyde or phenylacetone.
Reduction: Formation of 2-phenethylamine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(Phenethylamino)-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-(Phenethylamino)-1-phenylethanol involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can modulate the activity of receptors such as dopamine and serotonin receptors, influencing neurotransmission and potentially affecting mood and behavior. The compound may also inhibit certain enzymes, leading to altered metabolic pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure without the hydroxyl group, primarily acts as a central nervous system stimulant.
Amphetamine: A derivative with additional methyl groups, known for its potent stimulant effects.
Methamphetamine: Similar to amphetamine but with a higher potency and longer duration of action.
Uniqueness
2-(Phenethylamino)-1-phenylethanol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a broader range of chemical reactions and interactions. This dual functionality makes it a valuable intermediate in synthetic chemistry and a compound of interest in pharmacological research .
Properties
IUPAC Name |
1-phenyl-2-(2-phenylethylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16(15-9-5-2-6-10-15)13-17-12-11-14-7-3-1-4-8-14/h1-10,16-18H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTNZWGUMORTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961867 | |
Record name | 1-Phenyl-2-[(2-phenylethyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4164-20-9 | |
Record name | Benzyl alcohol, alpha-(phenethylamino)methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-[(2-phenylethyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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